1-methyl-3-propyl-1H-pyrazol-4-amine
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Overview
Description
1-methyl-3-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is known for its versatility in organic synthesis and medicinal chemistry, often used as a building block for more complex molecules . It is a white crystalline solid, insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 1-propylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often use readily available starting materials and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-methyl-3-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways . The exact mechanism can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar structure but lacks the propyl group.
3-propyl-1H-pyrazol-4-amine: Similar structure but lacks the methyl group.
1-methyl-3-phenyl-1H-pyrazol-4-amine: Similar structure but has a phenyl group instead of a propyl group.
Uniqueness
1-methyl-3-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and propyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-3-propylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 |
InChI Key |
WGYQEVDEEFSBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C=C1N)C |
Origin of Product |
United States |
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